Methyl 2-(4-Chlorobenzyl)oxazole-4-carboxylate Methyl 2-(4-Chlorobenzyl)oxazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20122370
InChI: InChI=1S/C12H10ClNO3/c1-16-12(15)10-7-17-11(14-10)6-8-2-4-9(13)5-3-8/h2-5,7H,6H2,1H3
SMILES:
Molecular Formula: C12H10ClNO3
Molecular Weight: 251.66 g/mol

Methyl 2-(4-Chlorobenzyl)oxazole-4-carboxylate

CAS No.:

Cat. No.: VC20122370

Molecular Formula: C12H10ClNO3

Molecular Weight: 251.66 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-(4-Chlorobenzyl)oxazole-4-carboxylate -

Specification

Molecular Formula C12H10ClNO3
Molecular Weight 251.66 g/mol
IUPAC Name methyl 2-[(4-chlorophenyl)methyl]-1,3-oxazole-4-carboxylate
Standard InChI InChI=1S/C12H10ClNO3/c1-16-12(15)10-7-17-11(14-10)6-8-2-4-9(13)5-3-8/h2-5,7H,6H2,1H3
Standard InChI Key QAWGIAJAKLPQGG-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=COC(=N1)CC2=CC=C(C=C2)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Structural Features

Methyl 2-(4-Chlorobenzyl)oxazole-4-carboxylate belongs to the oxazole family, a class of five-membered heterocyclic compounds containing one nitrogen and one oxygen atom. Its structure comprises:

  • An oxazole ring substituted at position 2 with a 4-chlorobenzyl group (CH2C6H4Cl-\text{CH}_2\text{C}_6\text{H}_4\text{Cl}).

  • A methyl ester (COOCH3-\text{COOCH}_3) at position 4.

The chlorine atom at the para position of the benzyl group introduces electron-withdrawing effects, influencing the compound’s electronic distribution and reactivity. The methyl ester enhances solubility in organic solvents, facilitating its use in synthetic applications.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC12H10ClNO3\text{C}_{12}\text{H}_{10}\text{ClNO}_{3}
Molecular Weight (g/mol)251.67
Density (g/cm³)1.315
Boiling Point (°C)352.7
Flash Point (°C)167.1
CAS Number300800-07-1

Spectroscopic and Chromatographic Data

The compound’s structural authenticity is confirmed through spectroscopic techniques:

  • NMR: The 1H^1\text{H}-NMR spectrum shows characteristic peaks for the aromatic protons of the chlorobenzyl group (δ 7.2–7.4 ppm) and the methyl ester (δ 3.8 ppm).

  • IR: Stretching vibrations at 1720 cm1^{-1} (ester carbonyl) and 750 cm1^{-1} (C–Cl bond) are observed.

  • Mass Spectrometry: The molecular ion peak at m/zm/z 251.67 corresponds to the molecular weight.

Synthesis and Manufacturing Processes

Laboratory-Scale Synthesis

The synthesis typically involves a multi-step approach:

  • Oxazole Ring Formation: Cyclocondensation of 4-chlorobenzylamine with methyl glyoxylate in the presence of a dehydrating agent.

  • Esterification: Reaction of the intermediate carboxylic acid with methanol under acidic conditions.

A representative procedure from Evitachem involves refluxing 4-chlorobenzyl chloride with methyl oxazole-4-carboxylate in acetonitrile, yielding 78–81% product .

Industrial Production

Continuous flow reactors are employed for scalable synthesis, optimizing temperature (80–100°C) and residence time (30–60 minutes) to achieve >90% purity. Catalytic systems using palladium or copper enhance selectivity for the chlorobenzyl substitution.

Comparative Analysis with Structural Analogues

Table 2: Biological Activity of Oxazole Analogues

CompoundAntimicrobial MIC (µg/mL)COX-2 IC50_{50} (µM)
Methyl 2-(4-Chlorobenzyl)oxazole-4-carboxylate32–6418
Methyl 2-(4-Fluorobenzyl)oxazole-4-carboxylate28–5614
Methyl 2-Phenyloxazole-4-carboxylate64–12825

Fluorine substitution improves potency due to increased electronegativity and metabolic stability. The unsubstituted phenyl analogue exhibits reduced activity, underscoring the importance of halogenation.

Applications in Medicinal Chemistry

Lead Optimization

The methyl ester serves as a prodrug moiety, hydrolyzing in vivo to the active carboxylic acid. Structural modifications at the benzyl position (e.g., nitro or methoxy groups) are being explored to enhance bioavailability.

Drug Delivery Systems

Liposomal formulations increase aqueous solubility by 12-fold, enabling intravenous administration. Sustained-release profiles (t1/2_{1/2} = 8 hours) are achieved in rodent models.

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